Bifeprofen

CYP2C9 Inhibition Drug Metabolism NSAID Pharmacology

Bifeprofen is a direct CYP2C9 inhibitor—not a mere substrate like flurbiprofen or ibuprofen—making it the only validated positive control for CYP2C9 inhibition assays. Confirmed activity in CYP2C9 supersomes (IC50=16 μM) and HepG2 cells (50% inhibition at 75 μM) ensures reproducible pharmacokinetic and drug-drug interaction modeling. Its ester-linked 1-glycoloyl-4-methylpiperazine moiety and LogP of 3.9 also provide a distinct benchmark for HPLC/LC-MS method development targeting complex esterified NSAIDs. Choose Bifeprofen when mechanistic accuracy in CYP2C9 studies is non-negotiable.

Molecular Formula C22H25ClN2O3
Molecular Weight 400.9 g/mol
CAS No. 108210-73-7
Cat. No. B012020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifeprofen
CAS108210-73-7
SynonymsBIFEPROFEN
Molecular FormulaC22H25ClN2O3
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C
InChIInChI=1S/C22H25ClN2O3/c1-16(22(27)28-15-21(26)25-13-11-24(2)12-14-25)17-7-9-18(10-8-17)19-5-3-4-6-20(19)23/h3-10,16H,11-15H2,1-2H3
InChIKeyUGBNNXAIXQVUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifeprofen (108210-73-7) Procurement Guide: A Propionic Acid NSAID with CYP2C9 Inhibition Data for Research Applications


Bifeprofen (CAS: 108210-73-7, molecular formula C22H25ClN2O3, MW: 400.90) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class [1]. Its chemical structure features a biphenyl-propionic acid core with an ester-linked 1-glycoloyl-4-methylpiperazine moiety, distinguishing it from simpler arylpropionic acid NSAIDs [2]. Bifeprofen is categorized as an arylpropionic acid derivative NSAID and has been assigned the International Nonproprietary Name (INN) 'bifeprofen' [3].

Why Bifeprofen (108210-73-7) is Not Interchangeable with Standard NSAIDs: A Quantitative Evidence-Based Justification


Substituting Bifeprofen with a standard NSAID such as flurbiprofen or ibuprofen in a research or industrial setting is scientifically unjustified due to a critical and quantifiable divergence in cytochrome P450 (CYP) enzyme interaction profiles. Bifeprofen acts as a direct inhibitor of CYP2C9, a key drug-metabolizing enzyme [1]. This interaction is not a class-level attribute; other propionic acid NSAIDs like flurbiprofen and ibuprofen are primarily substrates for CYP2C9, not direct inhibitors [2]. This mechanistic difference has profound implications for experimental design, particularly in studies involving drug metabolism, pharmacokinetic modeling, or polypharmacy assessments. Selecting an alternative without this documented CYP2C9 inhibition profile would fundamentally alter the study's metabolic and potential drug-drug interaction outcomes, rendering the experimental model invalid for its intended purpose. The quantitative evidence presented in Section 3 substantiates this key differentiator.

Quantitative Evidence Guide: Bifeprofen (108210-73-7) Differentiators vs. Flurbiprofen and Ibuprofen


Quantitative CYP2C9 Inhibition: A Mechanistic Differentiator vs. Flurbiprofen and Ibuprofen

Bifeprofen demonstrates quantifiable, dose-dependent inhibition of the CYP2C9 enzyme [1]. This is a key differentiator from other NSAIDs in its class. While flurbiprofen and ibuprofen are known substrates of CYP2C9, their direct inhibitory activity on the enzyme is not a primary, well-characterized attribute [2]. Bifeprofen's activity is specifically measured and reported, making it a validated tool compound for CYP2C9 inhibition studies. In vitro, Bifeprofen inhibited CYP2C9 activity in HepG2 cells at a concentration of 75 μM, resulting in 50% inhibition [1]. Furthermore, the half-maximal inhibitory concentration (IC50) for Bifeprofen was determined to be 16 μM using CYP2C9 supersomes [1].

CYP2C9 Inhibition Drug Metabolism NSAID Pharmacology

Structural Distinction: The Glycoloyl-Piperazine Ester as a Basis for Altered Physicochemical and ADME Properties

Bifeprofen possesses a unique structural feature that differentiates it from simple arylpropionic acid NSAIDs like flurbiprofen and ibuprofen: an ester-linked 1-glycoloyl-4-methylpiperazine group [1]. This moiety is not present in the comparator molecules [2]. This structural modification results in a significantly higher calculated partition coefficient (LogP) of 3.9 for Bifeprofen, compared to flurbiprofen (LogP ~3.0) and ibuprofen (LogP ~3.5) [3][4].

Molecular Structure ADME Properties Lipophilicity

In Vitro Cytotoxicity Profile in CYP2C9-Expressing Cells: A Context-Dependent Difference

In a specific in vitro model using HepG2 cells engineered to express CYP2C9, Bifeprofen (75 μM) induced an increase in cytotoxicity, reducing cell viability to 50% [1]. This effect was observed under conditions where the same concentration did not induce significant cytotoxicity in wild-type HepG2 cells (viability >80%) [1]. This suggests a CYP2C9-dependent or -related cytotoxic mechanism in this specific cellular context.

Cytotoxicity HepG2 Cells In Vitro Toxicology

Optimal Research and Industrial Application Scenarios for Bifeprofen (108210-73-7) Based on Quantitative Evidence


As a Validated Positive Control in CYP2C9 Inhibition Assays

Bifeprofen serves as a well-characterized and validated positive control for studies involving CYP2C9 enzyme inhibition. Its activity has been confirmed in two distinct in vitro systems: CYP2C9 supersomes (IC50 = 16 μM) and HepG2 cells expressing human CYP2C9 (50% inhibition at 75 μM) [1]. This makes it a reliable reference compound for high-throughput screening, lead optimization, and mechanistic enzymology studies focused on CYP2C9 inhibition.

As a Chemical Probe for Investigating CYP2C9-Dependent Cellular Responses

The documented increase in cytotoxicity in CYP2C9-expressing HepG2 cells (50% viability at 75 μM) compared to wild-type HepG2 cells (>80% viability) establishes Bifeprofen as a tool compound for investigating CYP2C9-dependent cellular processes [1]. This includes studies on metabolism-mediated toxicity, the role of CYP2C9 in cellular stress responses, and the evaluation of genotype-specific drug effects in in vitro models.

As a Reference Standard in Analytical Method Development and ADME Studies

The unique structural and physicochemical properties of Bifeprofen, including its ester-linked piperazine moiety and a calculated LogP of 3.9, make it a suitable reference standard for analytical chemistry and ADME research [1]. It can be used to develop and validate HPLC or LC-MS methods for the detection and quantification of NSAIDs with complex esterified structures. Its distinct lipophilicity provides a benchmark for studying structure-property relationships governing drug absorption and distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bifeprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.